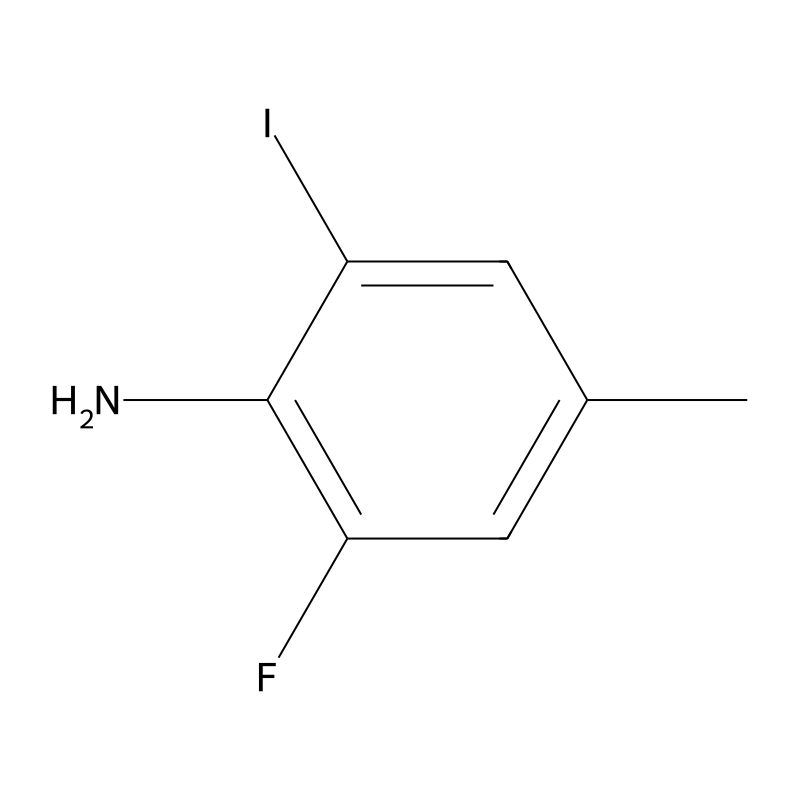

2-Fluoro-6-iodo-4-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry

Application: “2-Fluoro-6-iodo-4-methylaniline” is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction.

Method of Application: The Leimgruber-Batcho reaction is a method for synthesizing indoles, which are important structures in medicinal chemistry.

Results or Outcomes: The result of this reaction is 6-chloro-5-fluoroindole, a compound that could potentially be used as a building block in the synthesis of various pharmaceuticals.

Synthesis of Arynes

Application: “2-Fluoro-6-iodo-4-methylaniline” can be used in the synthesis of arynes. Arynes are highly reactive intermediates in organic chemistry and are used in a variety of chemical reactions.

Method of Application: The synthesis of arynes involves the elimination of a halide from an aromatic compound.

Results or Outcomes: The result of this reaction is an aryne, a highly reactive intermediate that can be used in a variety of chemical reactions.

Preparation of Pentacyclic Compounds

Application: “2-Fluoro-6-iodo-4-methylaniline” can be used in the preparation of pentacyclic compounds. These compounds are often used in the development of pharmaceuticals and other biologically active substances.

Method of Application: The preparation of pentacyclic compounds typically involves a series of reactions, including carbonylation. Carbonylation is a process that introduces a carbonyl group into a molecule.

Results or Outcomes: The result of this reaction is a pentacyclic compound, which can be used as a building block in the synthesis of various pharmaceuticals.

2-Fluoro-6-iodo-4-methylaniline is an organic compound with the molecular formula and a molecular weight of approximately 251.043 g/mol. This compound is recognized for its significance in medicinal chemistry and various research applications. It features a fluorine atom at the 2-position, an iodine atom at the 6-position, and a methyl group at the 4-position of the aniline structure, contributing to its unique properties and reactivity .

- Electrophilic Aromatic Substitution: The presence of both fluorine and iodine enhances its reactivity towards electrophiles, allowing for further functionalization.

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, making it useful in synthetic pathways.

Additionally, it has been utilized in the synthesis of hybridization probes and other derivatives in organic synthesis .

Research indicates that 2-Fluoro-6-iodo-4-methylaniline exhibits biological activity that can be leveraged for toxicity assessments. For instance, studies have shown its potential as a biomarker for xenobiotic toxicity in earthworms, highlighting biochemical changes upon exposure . Its derivatives may also play roles in drug discovery due to their ability to interact with biological targets.

Several synthetic routes have been explored for producing 2-Fluoro-6-iodo-4-methylaniline:

- Halogenation of Aniline Derivatives: Starting from 4-methylaniline, halogenation can introduce fluorine and iodine at the appropriate positions.

- Direct Fluorination: Utilizing fluorinating agents under controlled conditions can yield the desired fluorinated product.

- Iodination: Iodination can be achieved through electrophilic substitution reactions using iodine monochloride or similar reagents .

These methods emphasize the compound's versatility and adaptability in synthetic chemistry.

2-Fluoro-6-iodo-4-methylaniline finds applications in various fields:

- Medicinal Chemistry: Used as a precursor for synthesizing pharmaceuticals.

- Material Science: Its derivatives may be employed in developing functional materials due to their unique electronic properties.

- Environmental Studies: As a marker for studying xenobiotic effects on ecosystems .

Interaction studies involving 2-Fluoro-6-iodo-4-methylaniline have highlighted its potential uses in hybridization probe research. Specifically, it has been incorporated into nucleosides to assess binding affinities and molecular interactions, showcasing its utility in biochemistry and molecular biology .

Several compounds share structural similarities with 2-Fluoro-6-iodo-4-methylaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Fluoro-4-methylaniline | C7H8FN | Lacks iodine; used in similar synthetic pathways |

| 6-Iodo-4-methylaniline | C7H8IN | Iodine substitution at a different position |

| 2-Chloro-6-iodo-4-methylaniline | C7H8ClN | Chlorine instead of fluorine; different reactivity |

| 3-Fluoro-4-methylaniline | C7H8FN | Fluorine at a different position |

The uniqueness of 2-Fluoro-6-iodo-4-methylaniline lies in its combination of both fluorine and iodine substituents, which significantly alters its reactivity profile compared to other similar compounds. This dual halogenation enhances its utility in specific synthetic applications and biological studies .